2-Bromo-5-(3-methylphenyl)-1-pentene
Description
2-Bromo-5-(3-methylphenyl)-1-pentene (C₁₂H₁₅Br) is an organobromine compound featuring a pentene backbone substituted with a bromine atom at the 2-position and a 3-methylphenyl group at the 5-position. This structure confers unique reactivity due to the electron-withdrawing bromine and the steric bulk of the aromatic substituent.
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCJUCJXMRAQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255821 | |
| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-40-8 | |
| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-Bromo-5-(3-methylphenyl)-1-pentene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-(3-methylphenyl)-1-pentene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, while the phenyl group can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in halogen type, aromatic substituents, or backbone structure. Key differences in reactivity, stability, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Halogen Effects : Bromine in this compound increases electrophilicity at C2 compared to chlorine analogs, enabling selective substitution reactions. However, steric hindrance from the 3-methylphenyl group moderates reactivity, contrasting with linear analogs like 5-Bromo-1-pentene, which exhibit faster elimination or polymerization .
Aryl Substituent Influence : The 3-methylphenyl group provides steric stabilization, reducing susceptibility to oxidation compared to unsubstituted 1-pentene. Fluorinated analogs (e.g., 3-fluorophenyl derivatives) show enhanced electronic effects but lower thermal stability .
Reactivity in Oxidation : Unlike 1-pentene, which is studied extensively for ignition delay and oxidation kinetics in fuels, brominated or aryl-substituted derivatives like the target compound are less reactive under similar conditions due to halogen and aryl stabilization .
Biological Activity
2-Bromo-5-(3-methylphenyl)-1-pentene is a brominated alkene that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and material sciences. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthesis and biological studies.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
This compound features a bromine atom attached to the second carbon of a pentene chain, with a 3-methylphenyl group at the fifth position.
The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom can act as a leaving group, facilitating various transformations that can lead to biologically active derivatives. The mechanisms include:
- Nucleophilic Substitution (SN2) : The bromine is replaced by a nucleophile, which can alter the biological properties of the compound.
- Elimination Reactions (E2) : This leads to the formation of alkenes, which may exhibit different biological activities compared to their parent compounds.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies involving brominated alkenes have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study A | HCT116 | 10 | 50% inhibition of cell proliferation |
| Study B | A549 | 20 | Induction of apoptosis |
| Study C | MCF-7 | 15 | Cell cycle arrest at G1 phase |
These findings suggest that the structural features of brominated alkenes contribute significantly to their anticancer activity.
Anti-inflammatory Effects
In addition to anticancer activity, there is evidence suggesting that related compounds may possess anti-inflammatory properties. For example, a study demonstrated that certain brominated alkenes inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential for therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Cytotoxicity : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Enzyme Inhibition : May inhibit key enzymes involved in cancer progression and inflammation.
- Molecular Interactions : Potential interactions with cellular receptors that modulate signaling pathways associated with growth and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
